Cas no 1179127-07-1 (Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate)

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a piperazine moiety and a methyl ester functional group. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. The piperazine ring enhances solubility and binding affinity, while the ester group offers reactivity for further derivatization. Its well-defined chemical properties make it suitable for applications in drug discovery, especially in the development of CNS-targeting agents and kinase inhibitors. The compound's stability and synthetic accessibility further support its utility in high-throughput screening and lead optimization studies.
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate structure
1179127-07-1 structure
Product name:Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
CAS No:1179127-07-1
MF:C10H14N4O2
MW:222.243761539459
CID:5186737
PubChem ID:60790841

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 6-(PIPERAZIN-1-YL)PYRIDAZINE-3-CARBOXYLATE
    • methyl 6-piperazin-1-ylpyridazine-3-carboxylate
    • METHYL6-(PIPERAZIN-1-YL)PYRIDAZINE-3-CARBOXYLATE
    • 3-Pyridazinecarboxylic acid, 6-(1-piperazinyl)-, methyl ester
    • Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
    • Inchi: 1S/C10H14N4O2/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3
    • InChI Key: NWNDCFSZFRUHCD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C(N=N1)N1CCNCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Topological Polar Surface Area: 67.4
  • XLogP3: -0.2

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-148969-10.0g
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1
10.0g
$3499.0 2023-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23174-5G
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1 95%
5g
¥ 10,553.00 2023-03-30
Enamine
EN300-148969-500mg
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1
500mg
$781.0 2023-09-28
Enamine
EN300-148969-100mg
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1
100mg
$715.0 2023-09-28
Enamine
EN300-148969-250mg
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1
250mg
$748.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361537-500mg
Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1 98%
500mg
¥3588.00 2024-08-09
Enamine
EN300-148969-0.1g
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1
0.1g
$715.0 2023-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23174-500MG
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1 95%
500MG
¥ 2,349.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23174-10G
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1 95%
10g
¥ 17,589.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23174-250MG
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
1179127-07-1 95%
250MG
¥ 1,412.00 2023-03-30

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Related Literature

Additional information on Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (CAS No. 1179127-07-1): A Comprehensive Overview

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate, identified by the CAS registry number 1179127-07-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The structure of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate consists of a pyridazine ring substituted with a piperazine group at the 6-position and a methyl ester group at the 3-position, making it a versatile molecule for various chemical modifications and functionalizations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate. Researchers have employed modular approaches, leveraging the reactivity of pyridazine derivatives under specific reaction conditions. For instance, coupling reactions involving piperazine intermediates have been optimized to achieve high yields and selectivity. These methods not only enhance the scalability of the synthesis but also pave the way for further derivatization, allowing scientists to explore a wide range of structural analogs with diverse biological activities.

The pharmacological profile of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate has been a focal point in recent studies. Preclinical data suggest that this compound exhibits potent activity against various targets, including kinase enzymes and G-protein coupled receptors (GPCRs). Its ability to modulate these targets makes it a promising candidate for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. Notably, recent research has highlighted its potential as a lead compound in anti-cancer drug development, where it has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.

In addition to its pharmacological significance, Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate has also garnered attention in materials science. Its electronic properties make it a suitable candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers (SAMs) and its compatibility with various semiconductor surfaces, which are critical factors for device integration.

The safety and toxicity profile of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate have been evaluated in acute and chronic toxicity studies. These studies indicate that the compound exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are warranted to fully characterize its safety profile and ensure its suitability for clinical use.

Looking ahead, the development of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate into a clinically relevant drug will depend on several factors, including its pharmacokinetic properties, bioavailability, and potential for drug resistance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical phases.

In conclusion, Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (CAS No. 1179127-07-1) represents a compelling compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activity and favorable safety profiles, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is poised to make significant contributions to the advancement of science and medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1179127-07-1)Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
A1034649
Purity:99%
Quantity:1g
Price ($):627.0